molecular formula C12H9NO2 B1301847 4-Pyridin-4-YL-benzoic acid CAS No. 4385-76-6

4-Pyridin-4-YL-benzoic acid

Cat. No. B1301847
CAS RN: 4385-76-6
M. Wt: 199.2 g/mol
InChI Key: DZLGZIGLHCRIMF-UHFFFAOYSA-N
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Patent
US06300330B1

Procedure details

4-(4-Pyridyl)benzamide (0.35 g, 1.8 mmol) was suspended in ethanol (5 mL). 10% w/w aqueous sodium hydroxide solution was added and the reaction mixture refluxed for two hours then allowed to cool to room temperature. The reaction mixture was adjusted to pH 7 with concentrated sulphuric acid. A white precipitate formed which was isolated by filtration to give 4-(4-pyridyl)benzoic acid (238 mg).
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[CH:15]=[CH:14][C:10]([C:11](N)=[O:12])=[CH:9][CH:8]=2)=[CH:3][CH:2]=1.[OH-].[Na+].S(=O)(=O)(O)[OH:19]>C(O)C>[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[CH:15]=[CH:14][C:10]([C:11]([OH:19])=[O:12])=[CH:9][CH:8]=2)=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.35 g
Type
reactant
Smiles
N1=CC=C(C=C1)C1=CC=C(C(=O)N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture refluxed for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
A white precipitate formed which
CUSTOM
Type
CUSTOM
Details
was isolated by filtration

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 238 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.